Hyaluronate Hexasaccharide
Overview
Description
Hyaluronate, also known as hyaluronic acid or hyaluronan (HA), is a polysaccharide found in the extracellular matrix of vertebrate tissues and in certain bacterial pathogens. It is composed of repeating disaccharide units of glucuronic acid and N-acetylglucosamine, which are linked via alternating beta-1,4 and beta-1,3 glycosidic bonds . HA plays a crucial role in tissue hydration, lubrication, and cellular function, and has been implicated in various physiological and pathological processes, including embryonic development, healing, inflammation, and tumorigenesis .
Synthesis Analysis
The synthesis of hyaluronate oligosaccharides, including hexasaccharides, has been achieved through various chemical methodologies. One approach involves the use of the phenyl sulfoxide and trichloroacetimidate glycosylation methodologies to construct hyaluronan trisaccharides . For larger oligosaccharides, such as decasaccharides, a preactivation-based chemoselective glycosylation strategy is employed, which can be extrapolated to the synthesis of hexasaccharides . Automated solid-phase synthesis has also been utilized to efficiently assemble HA fragments up to the pentadecamer level .
Molecular Structure Analysis
Molecular dynamics simulations have provided insights into the conformational behavior of hyaluronan oligosaccharides. For instance, simulations of hyaluronan tetrasaccharides in water have revealed that their central linkages populate a single primary minima, while peripheral linkages explore both primary and secondary minima . These studies suggest that HA can adopt extended left-handed helices, which are consistent with experimental data from X-ray fibre diffraction studies .
Chemical Reactions Analysis
The oxidative reductive depolymerization (ORD) of hyaluronate has been studied to understand the chemical changes involved in the breakdown of HA. This process involves the incubation of hyaluronate with Fe2+ under an oxygen atmosphere, leading to the formation of depolymerized hyaluronate fragments. These fragments undergo further analysis to determine the structures derived from the reducing and nonreducing ends, providing insights into the random destruction of monosaccharide units by oxygen-derived free radicals .
Physical and Chemical Properties Analysis
Hyaluronan exhibits unique viscoelastic and mechanical properties that are essential for the normal functioning of osteoarticular junctions. The introduction of hydrophobic side chains into HA can lead to the formation of physical hydrogels, which exhibit gel-like behavior at low polymer concentrations, in contrast to the viscous solutions formed by native HA at higher concentrations . The physical properties of HA, such as its voluminous structure in solution and its ability to form continuous networks at low concentration, contribute to its viscoelasticity, osmotic properties, and effects on molecular exclusion and diffusion .
Scientific Research Applications
Molecular Weight and Structural Properties
Hyaluronate hexasaccharide, a part of hyaluronic acid, has been studied for its varying properties based on molecular weight. The molecular weight significantly influences its structural, physical, and physico-chemical properties, as well as degradability. This variability is crucial in its application in bioengineering and biomedicine, such as in polymeric scaffolds and wound dressings (Snetkov et al., 2020).
Hyaluronic Acid Hydrogels
The transformation of hyaluronic acid into various physical forms, including hydrogels, has clinical importance. These hydrogels are used in cell therapy and regenerative medicine, delivering cells and therapeutic agents for tissue repair and regeneration (Burdick & Prestwich, 2011).
Chemical Modifications for Biomedical Applications
The wide range of HA-based materials developed for biomedical applications arises from chemical modifications of polysaccharides. These modifications enhance, modulate, and control the therapeutic action of HA in various medical applications (Schanté et al., 2011).
Synthesis for Biophysical Studies
Hexasaccharide partial sequences of hyaluronan, synthesized with a terminal azido moiety, are useful in biophysical studies and for attachment to surfaces through click chemistry (Bantzi et al., 2015).
Nanocarriers for Anticancer Therapies
Hyaluronic acid-based nanocarriers are explored for anticancer therapies. Their ability to target cancer cells and deliver a variety of bioactive molecules, such as immunomodulatory drugs, makes them promising in cancer treatment and theranostics (Cadete & Alonso, 2016).
Role in Tissue Engineering
Hyaluronan, due to its biocompatibility and unique properties, plays a significant role in tissue engineering, especially as a component of scaffolds for artificial organs (Volpi et al., 2009).
Biomedical and Industrial Applications
The unique physico-chemical properties of HA, such as biodegradability and viscoelasticity, have led to its widespread use in various medical, pharmaceutical, and cosmetic applications. Its chemical modifications allow for tailored properties and applications (Fallacara et al., 2018).
Photopolymerized Networks for Tissue Engineering
Photopolymerized hyaluronic acid networks, with varying molecular weights, are used in tissue engineering. They show potential in the development of advanced in vivo curable biomaterials (Burdick et al., 2005).
Safety And Hazards
Future Directions
Hyaluronan derivatives play a significant role in biomedical research and applications, indicating the great promise for future innovative therapies . The current advances in knowledge on the biosynthesis and catabolism of hyaluronan describe the diverse functions associated with hyaluronan metabolism .
properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67)/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31+,32+,33+,37?,38-,39-,40+,41+,42+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAUBHLTGUFQPC-PQHHSPKYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H](OC([C@H]5NC(=O)C)O)CO)O)O)O)NC(=O)C)O)O)CO)O)O[C@H]6[C@H]([C@H]([C@@H]([C@@H](O6)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N3O34 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659843 | |
Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1156.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hyaluronate Hexasaccharide | |
CAS RN |
73603-40-4 | |
Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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